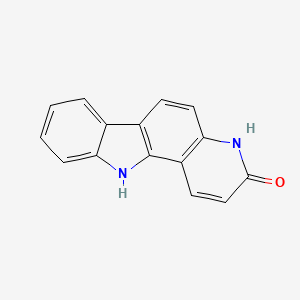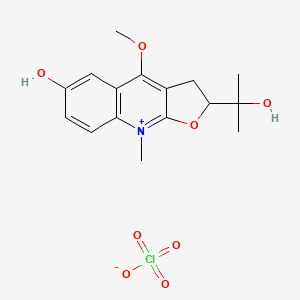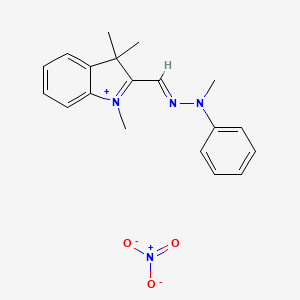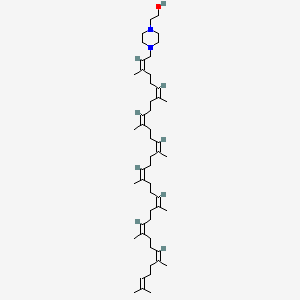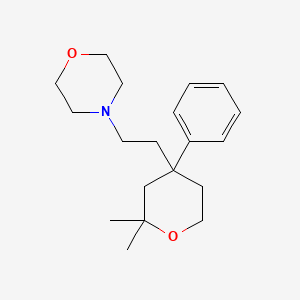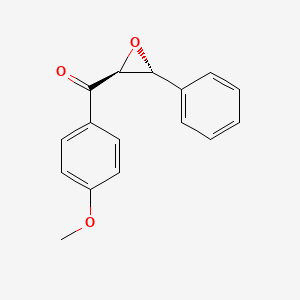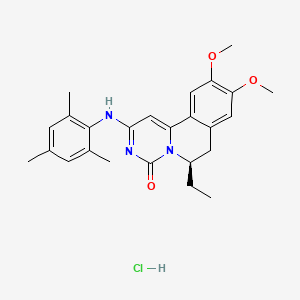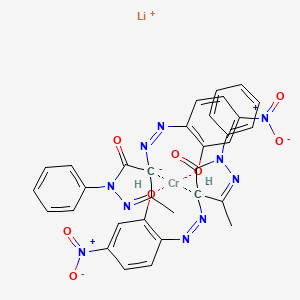
N,N'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzamide) de N,N’-((6-chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracène-5,1-diyl))) est un composé organique complexe avec la formule moléculaire C45H26ClN7O6 et un poids moléculaire de 796,19 g/mol Ce composé présente un cycle triazine substitué par des groupes chloro et imino, reliés à des fragments d'anthracène et de benzamide.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du Bis(benzamide) de N,N’-((6-chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracène-5,1-diyl))) implique généralement la réaction de la 6-chloro-1,3,5-triazine avec des dérivés de l'anthracène dans des conditions contrôlées. La réaction est effectuée en présence de solvants appropriés tels que le dioxane ou le dichloroéthane, et de bases telles que le carbonate de sodium . Le mélange réactionnel est chauffé à reflux pour faciliter la substitution des atomes de chlore par les groupes fonctionnels désirés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L'utilisation d'irradiation micro-ondes a également été explorée pour améliorer les vitesses de réaction et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le Bis(benzamide) de N,N’-((6-chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracène-5,1-diyl))) subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro sur le cycle triazine peut être substitué par différents nucléophiles, tels que les amines ou les thiols, en conditions basiques.
Oxydation et réduction : Le fragment d'anthracène peut participer à des réactions redox, conduisant à la formation de différents états d'oxydation.
Réactifs et conditions communs
Les réactifs couramment utilisés dans ces réactions comprennent le carbonate de sodium, le dioxane et le dichloroéthane. Les réactions sont généralement effectuées sous conditions de reflux pour assurer une substitution complète et un rendement élevé .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent de la nature des substituants introduits. Par exemple, la substitution par des amines peut conduire à la formation de divers dérivés aminés du composé .
Applications De Recherche Scientifique
Le Bis(benzamide) de N,N’-((6-chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracène-5,1-diyl))) a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques complexes et de polymères.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente en raison de la présence du fragment d'anthracène.
Industrie : Utilisé dans le développement de matériaux et de revêtements avancés.
Mécanisme d'action
Le mécanisme d'action du Bis(benzamide) de N,N’-((6-chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracène-5,1-diyl))) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à l'ADN et aux protéines, conduisant à l'inhibition de processus cellulaires tels que la réplication et la transcription . Le fragment d'anthracène contribue également à sa capacité à générer des espèces réactives de l'oxygène, qui peuvent induire la mort cellulaire dans les cellules cancéreuses .
Mécanisme D'action
The mechanism of action of N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription . The anthracene moiety also contributes to its ability to generate reactive oxygen species, which can induce cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
Propazine : Un dérivé de la triazine utilisé comme herbicide.
Chlorure de cyanurique : Un composé de la triazine utilisé dans la synthèse de colorants et de résines.
Simazine : Un autre herbicide de la triazine avec des propriétés chimiques similaires.
Unicité
Le Bis(benzamide) de N,N’-((6-chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracène-5,1-diyl))) est unique en raison de sa combinaison de fragments de triazine, d'anthracène et de benzamide, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
49658-80-2 |
|---|---|
Formule moléculaire |
C45H26ClN7O6 |
Poids moléculaire |
796.2 g/mol |
Nom IUPAC |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C45H26ClN7O6/c46-43-51-44(49-31-21-9-17-27-35(31)39(56)25-15-7-19-29(33(25)37(27)54)47-41(58)23-11-3-1-4-12-23)53-45(52-43)50-32-22-10-18-28-36(32)40(57)26-16-8-20-30(34(26)38(28)55)48-42(59)24-13-5-2-6-14-24/h1-22H,(H,47,58)(H,48,59)(H2,49,50,51,52,53) |
Clé InChI |
ITFSHPJCGBGLHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)Cl)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


